molecular formula C8H19NO B12084882 Tert-butyl(3-methoxypropyl)amine

Tert-butyl(3-methoxypropyl)amine

Cat. No.: B12084882
M. Wt: 145.24 g/mol
InChI Key: DCDCGHBFFJHPFQ-UHFFFAOYSA-N
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Description

Tert-butyl(3-methoxypropyl)amine is an organic compound with the molecular formula C8H19NO It is a tertiary amine characterized by a tert-butyl group attached to a 3-methoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3-methoxypropyl)amine typically involves the reaction of tert-butylamine with 3-methoxypropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the electrophilic carbon of the 3-methoxypropyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amine oxides.

    Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Tert-butyl(3-methoxypropyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized amines.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl(3-methoxypropyl)amine involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Tert-butylamine: A simpler amine with a tert-butyl group attached to an amine group.

    3-Methoxypropylamine: An amine with a 3-methoxypropyl chain attached to an amine group.

    N,N-Dimethyl-3-methoxypropylamine: A tertiary amine with two methyl groups and a 3-methoxypropyl chain attached to the nitrogen.

Uniqueness: Tert-butyl(3-methoxypropyl)amine is unique due to the presence of both a tert-butyl group and a 3-methoxypropyl chain. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-methylpropan-2-amine

InChI

InChI=1S/C8H19NO/c1-8(2,3)9-6-5-7-10-4/h9H,5-7H2,1-4H3

InChI Key

DCDCGHBFFJHPFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCOC

Origin of Product

United States

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